molecular formula C12H16N8 B1682632 ST-1535 CAS No. 496955-42-1

ST-1535

Cat. No.: B1682632
CAS No.: 496955-42-1
M. Wt: 272.31 g/mol
InChI Key: CYYQMAWUIRPCNW-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2-butyl-9-methyl-8-(triazol-2-yl)purin-6-amine functions as a potent and selective antagonist of the adenosine A2A receptor. This receptor is a G protein-coupled receptor that plays a crucial role in regulating neurotransmitter release in the central nervous system. The compound competitively inhibits the binding of adenosine to the A2A receptor, thereby modulating the levels of cyclic adenosine monophosphate (cAMP) within cells . The interaction of 2-butyl-9-methyl-8-(triazol-2-yl)purin-6-amine with the A2A receptor has been shown to enhance the therapeutic effects of L-dopa in Parkinson’s disease models .

Cellular Effects

The effects of 2-butyl-9-methyl-8-(triazol-2-yl)purin-6-amine on cellular processes are profound. By antagonizing the A2A receptor, this compound influences various cell signaling pathways, particularly those involving cAMP. This modulation can lead to changes in gene expression and cellular metabolism . In neuronal cells, 2-butyl-9-methyl-8-(triazol-2-yl)purin-6-amine has been observed to increase locomotor activity and reduce catalepsy, indicating its potential in ameliorating motor deficits associated with Parkinson’s disease .

Molecular Mechanism

At the molecular level, 2-butyl-9-methyl-8-(triazol-2-yl)purin-6-amine exerts its effects by binding to the A2A receptor and preventing adenosine from activating this receptor. This inhibition leads to a decrease in cAMP production, which in turn affects downstream signaling pathways . The compound’s ability to selectively target the A2A receptor over other adenosine receptor subtypes (A1, A2B, and A3) is a key aspect of its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-butyl-9-methyl-8-(triazol-2-yl)purin-6-amine have been studied over various time frames. The compound has demonstrated long-lasting pharmacodynamic effects, maintaining its activity for several hours post-administration . Stability studies indicate that the compound remains effective over extended periods, with minimal degradation observed in vitro .

Dosage Effects in Animal Models

The effects of 2-butyl-9-methyl-8-(triazol-2-yl)purin-6-amine vary with dosage in animal models. At lower doses, the compound enhances the effects of L-dopa, reducing motor deficits without significant side effects . At higher doses, there may be an increased risk of adverse effects, including hypermotility and potential toxicity .

Metabolic Pathways

2-butyl-9-methyl-8-(triazol-2-yl)purin-6-amine is metabolized primarily in the liver, where it undergoes biotransformation to produce active metabolites . These metabolites also exhibit activity at the A2A receptor, contributing to the overall pharmacological profile of the compound . The involvement of cytochrome P450 enzymes in the metabolism of this compound has been suggested, although specific pathways remain to be fully elucidated .

Transport and Distribution

Within cells and tissues, 2-butyl-9-methyl-8-(triazol-2-yl)purin-6-amine is transported via passive diffusion and possibly facilitated by specific transporters . The compound is distributed widely throughout the body, with significant accumulation observed in the brain, which is consistent with its central nervous system activity .

Subcellular Localization

The subcellular localization of 2-butyl-9-methyl-8-(triazol-2-yl)purin-6-amine is predominantly within the cytoplasm, where it interacts with the A2A receptor located on the cell membrane . There is no evidence to suggest that the compound undergoes significant post-translational modifications or is directed to specific organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ST1535 involves a practical and sustainable strategy using iron-catalyzed cross-coupling reactions. The process includes the reaction of 2-butyl-9-methyl-8-(2H-1,2,3-triazol-2-yl)-9H-purin-6-amine with chlorobutyl magnesium .

Industrial Production Methods: Industrial production of ST1535 typically involves large-scale synthesis using the same iron-catalyzed cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: ST1535 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of ST1535 may result in the formation of various oxidized derivatives .

Scientific Research Applications

ST1535 has a wide range of scientific research applications, including:

    Chemistry: Used as a reference compound in the study of adenosine A2A receptor antagonists.

    Biology: Investigated for its role in modulating biological processes involving adenosine receptors.

    Medicine: Explored for its potential therapeutic effects in treating Parkinson’s disease and other neurodegenerative disorders.

    Industry: Utilized in the development of new drugs targeting adenosine receptors

Comparison with Similar Compounds

  • KW6002 (also known as istradefylline)
  • ZM241385
  • SCH58261

Comparison: ST1535 is unique in its ability to selectively bind to atypical adenosine A2A receptors, particularly in the hippocampus and cortex, where typical adenosine A2A binding is not detected. This selective binding profile distinguishes ST1535 from other adenosine A2A receptor antagonists like KW6002, ZM241385, and SCH58261, which have different affinities for typical and atypical adenosine A2A receptors .

Properties

IUPAC Name

2-butyl-9-methyl-8-(triazol-2-yl)purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N8/c1-3-4-5-8-16-10(13)9-11(17-8)19(2)12(18-9)20-14-6-7-15-20/h6-7H,3-5H2,1-2H3,(H2,13,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYYQMAWUIRPCNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=C2C(=N1)N(C(=N2)N3N=CC=N3)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60432000
Record name ST-1535
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

496955-42-1
Record name ST-1535
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ST-1535
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NTK8WWM73W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of ST-1535 and how does it impact Parkinson's disease symptoms?

A1: this compound acts as a preferential antagonist of the adenosine A2A receptor. [] This receptor subtype is highly concentrated in the striatum, a brain region involved in motor control and significantly affected in Parkinson's disease. By blocking adenosine A2A receptors, this compound indirectly enhances dopaminergic signaling. [, ] This enhancement helps to alleviate motor deficits associated with Parkinson's disease, such as difficulties in movement initiation and sensory-motor integration. []

Q2: What is the evidence that this compound is effective in preclinical models of Parkinson's disease?

A2: Studies in rodent models of Parkinson's disease demonstrate that this compound effectively counteracts motor deficits. In a rat model where Parkinson's disease-like symptoms are induced by 6-hydroxydopamine lesioning, this compound administration improved performance in tests assessing movement initiation, gait, and sensory-motor integration. [] Additionally, this compound showed efficacy in reversing catalepsy induced by an adenosine A2A agonist in mice, further supporting its antagonistic action on this receptor subtype. []

Q3: How does the structure of this compound relate to its activity as an adenosine A2A antagonist?

A4: Although the provided research doesn't delve into detailed structure-activity relationship (SAR) studies for this compound, it does mention that it is a preferential A2A antagonist compared to the A1 subtype. [] Further research exploring modifications to the this compound structure could reveal key structural elements responsible for its affinity and selectivity towards adenosine A2A receptors. Such SAR studies are crucial for optimizing the compound's potency, pharmacokinetic properties, and ultimately its therapeutic potential.

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